N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(3-Acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1, 3, and 4. The carboxamide group at position 4 is linked to a 3-acetylphenyl moiety. This structural motif is critical for its biological activity, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-8-15(16-11(2)21-22(4)17(16)19-10)18(24)20-14-7-5-6-13(9-14)12(3)23/h5-9H,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQYEGEWODXIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-acetylphenylhydrazine with 1,3,6-trimethyl-2-cyanopyridine in the presence of a base such as sodium ethoxide can lead to the formation of the desired compound. The reaction typically requires refluxing in ethanol for several hours to ensure complete cyclization and formation of the pyrazolo[3,4-b]pyridine core.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to achieve efficient and scalable production.
Chemical Reactions Analysis
N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: It exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development and biological studies.
Medicine: The compound’s pharmacological properties are explored for therapeutic applications, such as the development of new medications for various diseases.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit key enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
| Compound Name | Substituent(s) | Core Structure | Biological Activity | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Acetylphenyl | Pyrazolo[3,4-b]pyridine | Inferred kinase inhibition | Acetyl group enhances hydrogen bonding; moderate lipophilicity (logP ~3.2)* |
| N-(3-Chlorophenyl)-... | 3-Chlorophenyl | Pyrazolo[3,4-b]pyridine | Anti-inflammatory, anticancer | Chloro group increases lipophilicity (logP ~4.1); robust enzyme inhibition |
| N-(3-Chloro-4-Fluorophenyl)-... | 3-Chloro-4-fluorophenyl | Pyrazolo[3,4-b]pyridine | Enhanced target selectivity | Dual halogenation improves binding affinity (IC50 = 12 nM for TRKA) |
| N-(1,3-Benzodioxol-5-yl)-... | Benzodioxolyl | Pyrazolo[3,4-b]pyridine | Anticancer, enzyme inhibition | Benzodioxole increases π-π stacking; high polarity (logP ~2.8) |
| N-(1H-Indol-4-yl)-... | Indolyl | Pyrazolo[3,4-b]pyridine | TRK inhibition (IC50 = 8 nM) | Indole moiety targets hydrophobic kinase pockets; potent antiproliferative |
| N-(3-Chloro-4-Methoxyphenyl)-... | 3-Chloro-4-methoxyphenyl | Pyrazolo[3,4-b]pyridine | Antiproliferative (GI50 = 1.5 µM) | Methoxy group balances solubility and activity |
*Estimated based on substituent contributions.
Key Insights:
Substituent Effects on Activity: Halogenated Derivatives (e.g., Cl, F): Enhance lipophilicity and target binding via hydrophobic interactions. For example, N-(3-chloro-4-fluorophenyl)-... shows improved kinase selectivity due to halogen bonding . Acetyl Group: Introduces polarity (logP reduction vs. Benzodioxole/Indole Groups: Increase π-π stacking and interactions with aromatic residues in enzyme active sites, as seen in N-(1,3-benzodioxol-5-yl)-... and N-(1H-indol-4-yl)-... .
Synthetic Routes :
- Most analogs are synthesized via cyclization of substituted benzoyl chlorides with pyrazolo-pyridine intermediates under basic conditions (e.g., triethylamine) .
- The acetylphenyl variant likely follows a similar pathway, substituting 3-acetylbenzoyl chloride as the acylating agent.
Biological Mechanisms :
- Kinase Inhibition : Compounds like N-(1H-indol-4-yl)-... inhibit TRK kinases by binding to the ATP pocket, disrupting Ras/Erk and PI3K/Akt signaling . The acetylphenyl variant may adopt a similar mechanism.
- Enzyme Inhibition : Halogenated derivatives (e.g., N-(3-chlorophenyl)-...) block catalytic sites of enzymes like COX-2 or cytochrome P450 isoforms .
Pharmacokinetic Considerations :
- Solubility : Acetyl and benzodioxole groups improve aqueous solubility compared to highly lipophilic chloro/fluoro analogs.
- Metabolic Stability : Methyl groups on the pyrazolo-pyridine core (e.g., 1,3,6-trimethyl) likely reduce oxidative metabolism, enhancing half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
